3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium 3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
Brand Name: Vulcanchem
CAS No.: 418788-90-6
VCID: VC0005268
InChI: InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2/p+1
SMILES: C1=CC(=C(C(=C1)Cl)Cl)OCCC[NH2+]CCO
Molecular Formula: C11H16Cl2NO2+
Molecular Weight: 265.15 g/mol

3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium

CAS No.: 418788-90-6

Cat. No.: VC0005268

Molecular Formula: C11H16Cl2NO2+

Molecular Weight: 265.15 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium - 418788-90-6

CAS No. 418788-90-6
Molecular Formula C11H16Cl2NO2+
Molecular Weight 265.15 g/mol
IUPAC Name 3-(2,3-dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
Standard InChI InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2/p+1
Standard InChI Key QVEIRCZEBQRCTR-UHFFFAOYSA-O
SMILES C1=CC(=C(C(=C1)Cl)Cl)OCCC[NH2+]CCO
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)OCCC[NH2+]CCO

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 2,3-dichlorophenoxy group attached to a three-carbon propyl chain, which is further connected to a 2-hydroxyethylazanium cation. The presence of two chlorine atoms on the aromatic ring enhances its electrophilic character, while the quaternary ammonium group contributes to its solubility in polar solvents . The SMILES notation OCC[NH2+]CCCOC1=CC=CC(Cl)=C1Cl\text{OCC[NH2+]CCCOC1=CC=CC(Cl)=C1Cl} accurately captures its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H15Cl2NO2\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{NO}_2
Molecular Weight265.15 g/mol
CAS Registry Number418788-90-6
SolubilitySoluble in polar solvents

Spectroscopic Characteristics

While explicit spectral data for this compound is limited, related ammonium salts exhibit distinctive NMR and IR profiles. For instance, the 1H^1\text{H}-NMR of analogous structures shows resonances for aromatic protons near 7.2–7.5 ppm and methylene groups adjacent to the ammonium center at 3.1–3.5 ppm . The hydroxyethyl group’s broad O–H stretch typically appears around 3300 cm1^{-1} in IR spectra .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include controlling the regioselectivity of chlorophenol substitution and minimizing byproducts during quaternization. Patent data emphasizes the importance of stoichiometric precision and catalyst-free conditions to achieve yields exceeding 90% .

Biological and Pharmacological Activity

Agricultural Applications

Patents from the Institute of Plant Protection highlight the use of similar compounds as dual-function agents. A bifunctional ionic liquid combining cyproconazole (fungicide) with a phenoxy acid anion showed synergistic effects in crop protection . This suggests potential for the target compound in herbicide formulations, though field trials are needed.

Applications in Material Science

Ionic Liquid Formulations

Quaternary ammonium salts are pivotal in designing ionic liquids for green chemistry. The compound’s hydroxyethyl group may facilitate hydrogen bonding, enabling its use as a solvent or catalyst in organic synthesis . For instance, protic ammonium ionic liquids with dicamba anions have been patented for their low volatility and high thermal stability .

Table 2: Comparative Analysis of Related Ionic Liquids

Ionic Liquid ComponentApplicationPerformance MetricSource
Alkoxymethyl propiconazoleFungicide/Herbicide95% efficacy
Tebuconazole-dicambaCrop protectionThermal stability
Pyroglutamate anionFood deterrentLow toxicity
ParameterRecommendationSource
Personal Protective EquipmentGloves, goggles
VentilationUse fume hoods
Spill ManagementAbsorb with inert material

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